

Technical Whitepaper: SRI-011381, a Novel Activator of the TGF- β Signaling Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRI-011381-d5

Cat. No.: B15544582

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Abstract

This document provides a comprehensive technical overview of SRI-011381 (also known as C381), a novel small molecule agonist of the Transforming Growth Factor-beta (TGF- β) signaling pathway. SRI-011381 has demonstrated significant neuroprotective and anti-inflammatory effects in a variety of preclinical models. Its unique mechanism of action, which involves the modulation of lysosomal function, presents a promising therapeutic strategy for neurodegenerative diseases and other conditions associated with impaired TGF- β signaling. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows to support further research and development efforts.

Introduction to SRI-011381 and the TGF- β Pathway

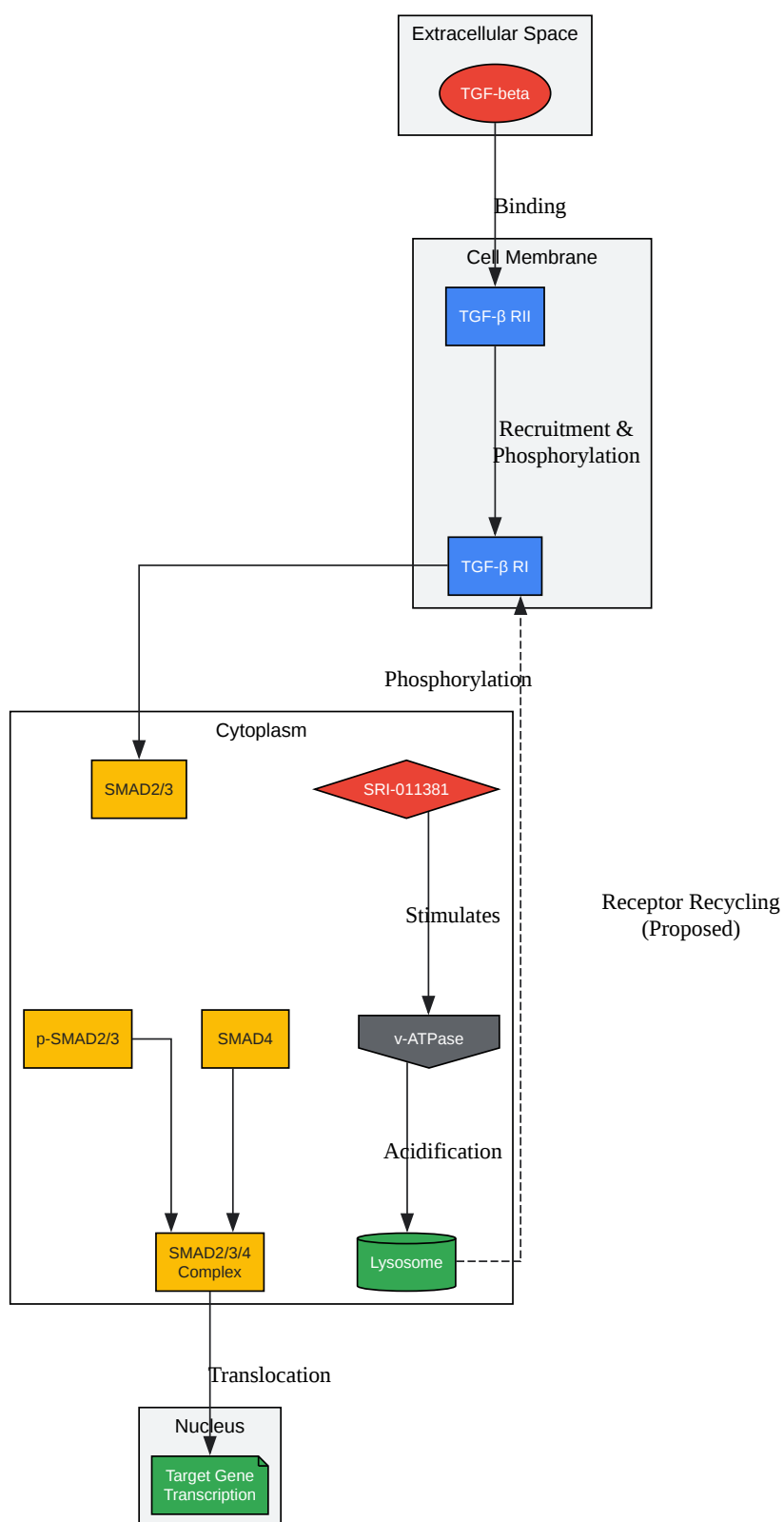
The Transforming Growth Factor-beta (TGF- β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysfunction of this pathway has been implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, fibrosis, and cancer.[1][2] Consequently, the development of therapeutic agents that can modulate TGF- β signaling is of significant interest.

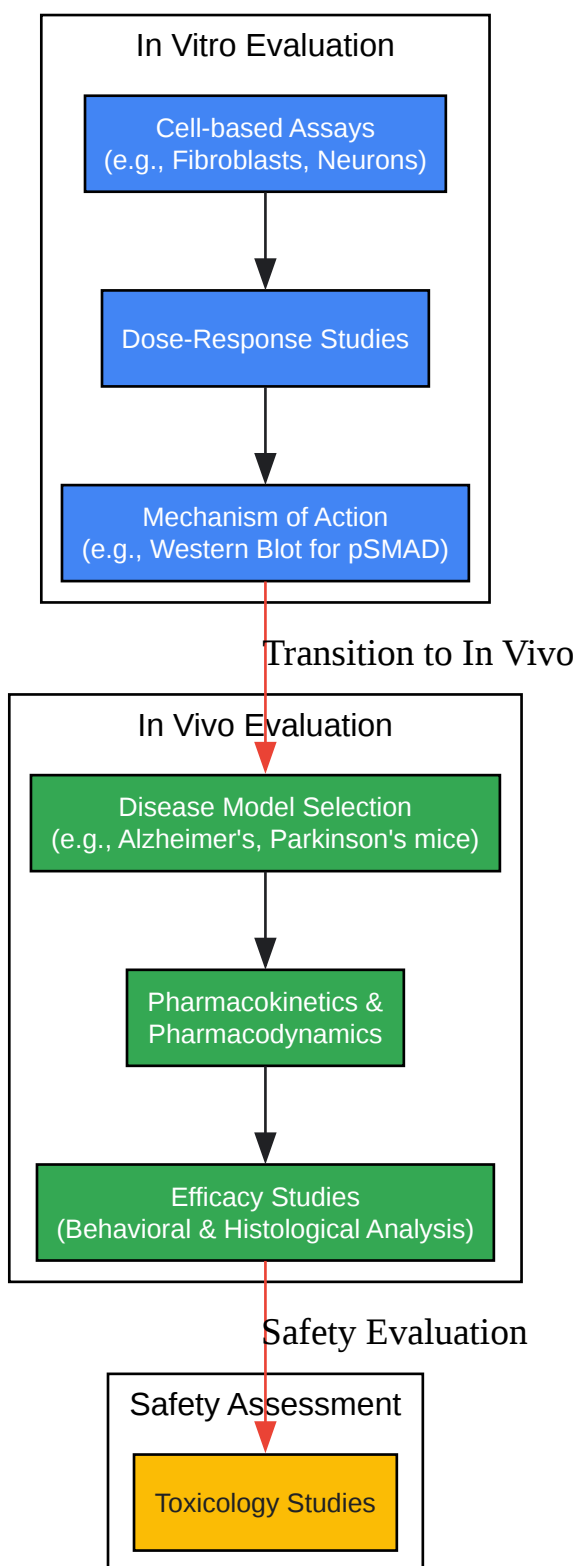
SRI-011381 (C381) is a brain-penetrant, orally bioavailable small molecule that has been identified as a potent activator of the TGF- β signaling pathway.^{[2][3]} It is a benzyl urea derivative containing a piperidine ring.^[2] Preclinical studies have highlighted its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.^{[3][4]}

Mechanism of Action

SRI-011381's mechanism of action is distinct from direct ligand-receptor interaction. Evidence suggests that it physically targets the lysosome, promoting its acidification.^[5] A genome-wide CRISPRi screen implicated vacuolar-type H⁺-ATPase (v-ATPase), the proton pump responsible for lysosomal acidification, as a key player in SRI-011381's activity.^[2] By enhancing lysosomal function, SRI-011381 is thought to facilitate the recycling of the TGF- β type 1 receptor, thereby augmenting downstream signaling through the canonical Smad pathway.^[2]

Signaling Pathway Diagram





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- To cite this document: BenchChem. [Technical Whitepaper: SRI-011381, a Novel Activator of the TGF- β Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544582#sri-011381-d5-tgf-beta-signaling-pathway-activation>]

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